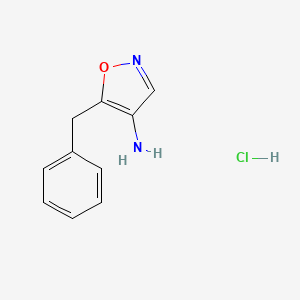

5-Benzyl-1,2-oxazol-4-amine;hydrochloride

Description

Significance of Oxazole (B20620) and 1,2-Oxazole Scaffolds in Medicinal Chemistry and Chemical Biology

Oxazole and isoxazole (B147169) motifs are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.orgrsc.orgnih.gov Their unique electronic and steric properties allow them to serve as bioisosteres for other functional groups, enhancing pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org

The isoxazole ring, in particular, is a key component in numerous approved drugs, demonstrating a broad spectrum of biological activities including:

Antimicrobial and Antifungal Activity: Isoxazole derivatives have shown potent activity against various bacterial and fungal strains. ijpca.org

Anti-inflammatory Properties: Certain isoxazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. nih.gov

Anticancer Potential: The isoxazole scaffold is present in several compounds investigated for their anticancer activity, targeting various pathways involved in tumor growth. nih.govaacrjournals.org

Neuroprotective and Anticonvulsant Effects: Isoxazole-containing compounds have been explored for their potential in treating neurological disorders. rsc.org

The versatility of the oxazole and isoxazole cores allows for extensive structural modifications, enabling the fine-tuning of their biological activity. rsc.orgnih.gov This has made them a focal point for the development of novel therapeutic agents. researchgate.net

Historical Context of 1,2-Oxazole Synthesis and Derivatives

The synthesis of the isoxazole ring system has a rich history, with the first preparation of the parent compound, isoxazole, attributed to Hantszch. ijpca.org One of the earliest and most fundamental methods for synthesizing isoxazoles is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. This straightforward approach has been a mainstay in heterocyclic chemistry for over a century. nih.gov

Over the decades, a variety of synthetic strategies have been developed to access diverse isoxazole derivatives. A significant advancement came with the advent of 1,3-dipolar cycloaddition reactions, where a nitrile oxide reacts with an alkyne or alkene. nih.gov This method offers a high degree of control over the substitution pattern of the resulting isoxazole ring.

More recent innovations in synthetic methodology include transition metal-catalyzed reactions and green chemistry approaches, which have improved the efficiency and environmental footprint of isoxazole synthesis. rsc.org The development of methods for the regioselective functionalization of the isoxazole ring has further expanded the chemical space available for drug discovery. rsc.org The synthesis of 4-amino-substituted isoxazoles, such as the parent amine of the title compound, can be achieved through various routes, including the reaction of β-ketonitriles with hydroxylamine. nih.gov

Research Rationale for Investigating 5-Benzyl-1,2-oxazol-4-amine;hydrochloride

While specific research on 5-Benzyl-1,2-oxazol-4-amine;hydrochloride is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known biological activities of related compounds. The presence of the 4-amino group and the 5-benzyl substituent on the isoxazole core suggests a focus on developing compounds with potential therapeutic applications.

The 4-amino-isoxazole moiety is a known pharmacophore. For instance, 4-amino-substituted 5-resorcinol-isoxazole derivatives have been identified as a novel class of Hsp90 inhibitors, a promising target in cancer therapy. aacrjournals.org This suggests that the amine group at the 4-position may be crucial for interaction with biological targets.

The benzyl (B1604629) group at the 5-position can contribute to the molecule's lipophilicity and potential for hydrophobic interactions with target proteins. The substitution pattern on the benzyl ring can be varied to modulate the compound's properties. For example, the design and synthesis of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates have been pursued as potential antimycobacterial agents. researchgate.net

Therefore, the investigation of 5-Benzyl-1,2-oxazol-4-amine;hydrochloride is likely driven by the desire to explore new chemical space within the medicinally significant isoxazole family. The combination of the 4-amino and 5-benzyl groups could lead to novel compounds with interesting biological profiles, potentially in areas such as oncology, infectious diseases, or inflammatory conditions. The hydrochloride salt form further points towards an interest in developing this compound for potential pharmaceutical use.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-benzyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-9-7-12-13-10(9)6-8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJCCBOTVZERHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=NO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5 Benzyl 1,2 Oxazol 4 Amine;hydrochloride and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For compounds like 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 5-Benzyl-1,2-oxazol-4-amine;hydrochloride is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the isoxazole (B147169) ring, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Benzyl Group Protons : The methylene (B1212753) (-CH₂-) protons of the benzyl group are anticipated to appear as a singlet, typically in the range of δ 4.0–4.5 ppm. The five aromatic protons of the phenyl ring would likely resonate in the δ 7.2–7.5 ppm region, presenting as a complex multiplet.

Isoxazole Ring Proton : While the target compound has a 4-amino substituent, related isoxazole structures with a proton at C4 typically show a signal around δ 6.5 ppm. sciarena.com The presence of the amino group at C4 means there is no proton at this position. The C3 position is unsubstituted, and a proton at this position in an isoxazole ring would typically appear further downfield.

Amine Protons : Due to the hydrochloride form, the amine group will be protonated (-NH₃⁺). These protons are expected to produce a broad singlet at a downfield chemical shift, potentially between δ 8.0 and 9.0 ppm, due to the positive charge and exchange with trace amounts of water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (Benzyl) | 4.0 - 4.5 | Singlet |

| Phenyl (Benzyl) | 7.2 - 7.5 | Multiplet |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the isoxazole ring carbons are particularly diagnostic. nih.gov In substituted isoxazoles, the C3, C4, and C5 carbons resonate at characteristic positions. nih.gov

Isoxazole Ring Carbons : The C5 carbon, attached to the benzyl group, is expected to be significantly downfield, likely above δ 160 ppm. The C4 carbon, bearing the amino group, would appear in the aromatic region, while the C3 carbon would also be found in this range. For comparison, in some 3,4-disubstituted isoxazol-5(4H)-ones, the C=N carbon resonates around δ 160-162 ppm. preprints.orgmdpi.com

Benzyl Group Carbons : The methylene carbon (-CH₂-) is expected in the aliphatic region, around δ 30-35 ppm. The aromatic carbons of the phenyl ring will show signals between δ 125–140 ppm, with the ipso-carbon (the one attached to the methylene group) being distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (Benzyl) | 30 - 35 |

| Phenyl (ipso) | ~135 |

| Phenyl (o, m, p) | 125 - 130 |

| C3 (Isoxazole) | ~150 |

| C4 (Isoxazole) | ~120 |

Nitrogen-15 (¹⁵N) NMR for Heterocyclic Nitrogen

¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen atoms within a heterocyclic system. ipb.pt Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, but ¹⁵N is preferred due to its spin I = 1/2, which results in sharper signals compared to the quadrupolar ¹⁴N nucleus. However, the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N make the technique less sensitive. ipb.pt

For the isoxazole ring, the nitrogen atom is in a specific electronic environment, bonded to an oxygen atom and a carbon atom. Studies on isoxazole derivatives have reported ¹⁵N chemical shifts that are sensitive to substituent effects. nih.gov In the parent aziridine, the ¹⁵N signal appears at δ –8.5 ppm relative to ammonia, while in azetidine (B1206935) it is at δ 25.3 ppm. ipb.pt For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, the isoxazole nitrogen (N2) would have a characteristic chemical shift, and the protonated amino group nitrogen would appear as a separate signal, typically at a higher frequency.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Complex Structures

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, an HSQC spectrum would show a clear correlation between the methylene protons (δ ~4.0-4.5 ppm) and the methylene carbon (δ ~30-35 ppm), as well as correlations between the aromatic benzyl protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduustc.edu.cn It is particularly powerful for connecting different parts of a molecule. Key expected HMBC correlations for confirming the structure would include:

A correlation from the methylene (-CH₂-) protons to the C5 carbon of the isoxazole ring, confirming the benzyl group's position.

Correlations from the methylene protons to the ipso-carbon and ortho-carbons of the phenyl ring.

Correlations from the amine protons to the C4 carbon of the isoxazole ring.

These 2D NMR techniques, when used together, provide an unambiguous assignment of all proton and carbon signals and confirm the proposed molecular structure. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like 5-Benzyl-1,2-oxazol-4-amine;hydrochloride. rsc.orgresearchgate.net In positive ion mode, the molecule is expected to readily protonate at the basic amino group to form the pseudomolecular ion [M+H]⁺, where M is the neutral amine.

The fragmentation of this ion, typically induced by collision-activated dissociation (CAD) in a tandem mass spectrometer (MS/MS), can provide significant structural information. For benzyl-substituted heterocyclic compounds, a common and dominant fragmentation pathway is the cleavage of the bond connecting the benzyl group to the rest of the molecule. nih.govresearchgate.net This occurs because the cleavage results in the formation of a very stable benzyl cation (C₇H₇⁺, m/z 91) or its rearranged isomer, the tropylium (B1234903) cation. nih.govnih.gov

Therefore, the ESI-MS/MS spectrum of the [M+H]⁺ ion of 5-Benzyl-1,2-oxazol-4-amine is predicted to show a prominent product ion at m/z 91. The other fragment would be the protonated 4-amino-1,2-oxazol-5-yl radical cation. This characteristic loss of the benzyl group is a strong indicator of its presence and point of attachment in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an experimental molecular formula that can be compared against a calculated theoretical mass, thereby confirming the compound's identity. Electrospray ionization (ESI) is a common technique used for these analyses, often showing the protonated molecule [M+H]+ or adducts like [M+Na]+. korea.ac.kr

In the analysis of oxazole (B20620) and isoxazole analogs, HRMS is routinely used to validate the outcome of a synthesis. For instance, the HRMS data for various related heterocyclic compounds demonstrate the accuracy of this method in confirming their molecular formulas. korea.ac.krrsc.org The analysis is typically performed on advanced instruments like a time-of-flight (TOF) or Orbitrap mass spectrometer. rsc.orgnih.gov

Table 1: Representative HRMS Data for Oxazole and Isoxazole Analogs

| Compound Class | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Oxazolo[4,5‐c]‐quinolinone Analog | ESI | 258.0537 ([M+Na]+) | 258.0528 | korea.ac.kr |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the various functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as bands in an IR spectrum. For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, characteristic absorption bands would be expected for the amine (N-H stretching), the aromatic rings (C-H and C=C stretching), and the isoxazole core (C=N and N-O stretching).

Studies on various isoxazole derivatives have established the characteristic spectral regions for the isoxazole ring. rjpbcs.comrjpbcs.com The C=N stretching vibration is typically observed in the range of 1525-1650 cm⁻¹, while the N-O stretching band appears around 1350-1400 cm⁻¹. rjpbcs.comnih.gov Aromatic C-H stretching is consistently found above 3000 cm⁻¹. rjpbcs.com The presence of the amine hydrochloride salt would also introduce broad N-H stretching bands, typically in the 2400-3200 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Isoxazole Analogs

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3017 - 3073 | rjpbcs.com |

| C=N (Isoxazole ring) | Stretching | 1525 - 1573 | rjpbcs.com |

| C=C (Aromatic) | Stretching | 1472 - 1489 | rjpbcs.com |

| N-O (Isoxazole ring) | Stretching | 1362 - 1404 | rjpbcs.com |

| C-O (Isoxazole ring) | Stretching | 1068 | rjpbcs.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural determination, provided a suitable single crystal can be grown.

For analogs of 5-Benzyl-1,2-oxazol-4-amine, crystallographic analysis has been used to confirm molecular geometry and study intermolecular interactions. For example, the crystal structure of N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine revealed that the isoxazole and chlorobenzylidene moieties are nearly planar, with a very small dihedral angle between them. nih.gov Similarly, the analysis of 5-amino-3-(4-methoxyphenyl)isoxazole determined the dihedral angle between the isoxazole and phenyl rings to be 7.30 (13)°. nih.gov This type of data is crucial for understanding the molecule's conformation in the solid state. The synthesis of novel 1,2-oxazole derivatives often relies on single-crystal X-ray diffraction for definitive structural assignment. beilstein-journals.orgnih.gov

Table 3: Crystallographic Data for Representative Isoxazole Analogs

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine | Monoclinic | P2₁/c | a = 5.0877 Å, b = 24.5197 Å, c = 9.4673 Å, β = 94.871° | nih.gov |

| 4-amino-1-benzyl-1,2,4-triazolin-5-one | Monoclinic | P2₁/c | a = 18.0861 Å, b = 4.1690 Å, c = 12.3694 Å, β = 104.003° | nih.gov |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode, is widely used to determine the purity of synthetic compounds. nih.govfarmaciajournal.com The method separates the target compound from starting materials, byproducts, and other impurities. The purity is typically calculated from the relative area of the main peak detected by a UV detector set at an appropriate wavelength. farmaciajournal.comjocpr.com Method parameters such as the column type (e.g., C18), mobile phase composition (e.g., methanol/water or acetonitrile/water mixtures), flow rate, and detection wavelength are optimized to achieve good separation. farmaciajournal.comjocpr.com

Table 4: HPLC Conditions for Purity Analysis of Related Compounds

| Compound Class | Column | Mobile Phase | Detection Wavelength | Purity / Retention Time (tR) | Reference |

|---|---|---|---|---|---|

| Oxazole Derivative | RP-HPLC | CH₃OH:H₂O (70:30) | 335 nm | Purity = 97.57%; tR = 4.85 min | farmaciajournal.com |

| Oxazole Derivative | RP-HPLC | CH₃OH:H₂O (60:40) | 250 nm | Purity = 98.30%; tR = 6.40 min | farmaciajournal.com |

When a compound is chiral, as many bioactive molecules are, it is essential to determine its enantiomeric purity, or enantiomeric excess (ee). Chiral HPLC is the primary method for this analysis. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

The separation of chiral azole compounds has been successfully achieved using various CSPs, including those based on macrocyclic glycopeptides and derivatized carbohydrates like amylose (B160209) or maltodextrin. nih.gov Columns such as those from the DAICEL CHIRALCEL and CHIRALPAK series are commonly employed. rsc.org The choice of mobile phase—whether normal phase, polar organic, or reversed phase—is crucial for achieving baseline separation of the enantiomers. nih.gov Successful chiral separations allow for the precise determination of the enantiomeric excess of the synthesized product. beilstein-journals.orgrsc.org

Table 5: Chiral Stationary Phases for Separation of Azole Analogs

| Chiral Stationary Phase (CSP) Type | Column Examples | Mobile Phase Modes | Reference |

|---|---|---|---|

| Derivatized Carbohydrates | MaltoShell, Amylose-based | Normal, Polar Organic, Reversed | nih.gov |

| Derivatized Carbohydrates | DAICEL CHIRALCEL OD-H, OJ-H | Not Specified | rsc.org |

Computational and Theoretical Investigations of 5 Benzyl 1,2 Oxazol 4 Amine;hydrochloride Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from vibrational frequencies to reactivity indices. For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, DFT studies are instrumental in elucidating its fundamental chemical nature.

Vibrational Modes and Chemical Shift Calculations

Theoretical calculations of vibrational modes and chemical shifts serve as a powerful complement to experimental spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.orgresearchgate.net DFT calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms within the 5-Benzyl-1,2-oxazol-4-amine;hydrochloride molecule. These predicted spectra can aid in the interpretation of experimental data, allowing for a more precise assignment of spectral bands to specific molecular vibrations.

Similarly, DFT can be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations are based on the magnetic shielding of the nuclei, which is influenced by the surrounding electron density. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or intermolecular interactions in the solid state.

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3450 |

| N-H (Amine) | Asymmetric Stretch | 3550 |

| C=N (Oxazole) | Stretch | 1620 |

| C-O (Oxazole) | Stretch | 1250 |

| Aromatic C-H | Stretch | 3100-3000 |

| CH₂ (Benzyl) | Asymmetric Stretch | 2950 |

| CH₂ (Benzyl) | Symmetric Stretch | 2870 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the molecule's ability to donate and accept electrons, respectively. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable.

For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, DFT calculations can determine the energies of the HOMO and LUMO, as well as their spatial distribution. The HOMO is typically localized on the electron-rich regions of the molecule, such as the amine group and the aromatic rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is for illustrative purposes and represents typical values derived from DFT calculations on analogous heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the nitrogen of the amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. mdpi.com The hydrogen atoms of the amine group and the hydrochloride proton would exhibit a positive potential, making them likely sites for nucleophilic attack or hydrogen bond donation. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools in modern drug discovery, enabling the prediction of how a ligand, such as 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net These computational methods provide insights into the binding affinity and orientation of the ligand within the target's active site, guiding the design of more potent and selective therapeutic agents.

Prediction of Binding Modes with Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. The scoring functions used in docking algorithms typically account for various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In the case of 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, docking studies could be performed against a range of therapeutically relevant enzymes and receptors. For instance, given the prevalence of the oxazole scaffold in bioactive molecules, potential targets could include kinases, proteases, or G-protein coupled receptors. The results of such studies would reveal the most probable binding pose of the molecule and identify the key amino acid residues involved in the interaction. The benzyl (B1604629) group might engage in hydrophobic interactions within a pocket of the active site, while the amine and oxazole moieties could form crucial hydrogen bonds with polar residues. nih.gov

Table 3: Representative Molecular Docking Results with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU25, VAL33, ALA45, LYS47, GLU90, ASP155 |

| Key Interactions | Hydrogen bond with LYS47, Hydrogen bond with ASP155, Hydrophobic interaction with LEU25 and VAL33 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Ligand-Protein Complex Stability via Molecular Dynamics Simulation

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. ajchem-a.comsamipubco.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.

An MD simulation of the 5-Benzyl-1,2-oxazol-4-amine;hydrochloride-protein complex, obtained from a docking study, would provide valuable information about the stability of the predicted binding mode. ajchem-a.com Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the simulation can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation, providing a more reliable assessment of the binding mode's stability. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For derivatives of 1,2-oxazole and similar heterocyclic systems, QSAR studies have identified several key molecular descriptors that correlate with their biological activities. While specific QSAR models for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds can provide valuable insights.

Research on various heterocyclic compounds, including those with oxadiazole and triazole cores, has consistently highlighted the importance of descriptors such as lipophilicity (log P), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. researchgate.netnih.govbiolscigroup.us For instance, in a study on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives, quantum chemical descriptors, constitutional descriptors, and hydrophobicity were found to be significant in modeling their anti-proliferative activity. researchgate.net The developed QSAR model in that study demonstrated a high correlation coefficient (R² = 0.906), indicating a strong relationship between the selected descriptors and the observed biological activity. researchgate.net

Cheminformatics approaches, often employed in conjunction with QSAR, utilize computational methods to analyze and predict the properties of molecules. For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, these studies would involve the calculation of various molecular descriptors to build predictive models. Machine learning algorithms, such as support vector regression and random forest, have been successfully used to create robust QSAR models for other heterocyclic compounds like amide derivatives, predicting their inhibitory effects on enzymes such as xanthine (B1682287) oxidase. nih.gov These models often exhibit high predictive accuracy, with correlation coefficients (R²) for training and test sets frequently exceeding 0.9. nih.gov

The following table outlines key molecular descriptors that would be relevant in a hypothetical QSAR study of 5-Benzyl-1,2-oxazol-4-amine and its derivatives, based on findings from related compounds.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons, which can be crucial for receptor-ligand interactions. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects the compound's solubility, absorption, and ability to cross biological membranes. |

| Steric/Topological | Molecular Weight | Influences the overall size and fit of the molecule within a biological target's binding site. |

| Quantum Chemical | Dipole Moment | Can impact the orientation of the molecule within a binding pocket and its interaction with polar residues. biolscigroup.us |

Such analyses would be instrumental in guiding the synthesis of new derivatives of 5-Benzyl-1,2-oxazol-4-amine with potentially enhanced biological activities by optimizing these key physicochemical properties.

In Silico Prediction of Biological Activity

In silico methods provide a rapid and cost-effective means of predicting the potential biological activities of a compound by simulating its interaction with various biological targets. For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, computational screening and molecular docking studies could elucidate its likely biological targets and mechanisms of action.

Studies on structurally related compounds have demonstrated the utility of these approaches. For example, in silico and in vitro assessments of 1,3-oxazole-based compounds have been used to predict and confirm their antimicrobial and antibiofilm activities. mdpi.com Similarly, computational tools have been employed to predict the antitubercular activity of novel synthesized benzoxazole (B165842) derivatives through molecular docking studies with specific mycobacterial enzymes. pnrjournal.com These studies often involve docking the compound into the active site of a target protein to predict binding affinity and interaction patterns.

For 5-Benzyl-1,2-oxazol-4-amine;hydrochloride, a similar in silico workflow could be envisioned. The process would begin with predicting its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness. Following this, the compound's structure could be screened against databases of known biological targets to identify potential protein interactions. Molecular docking simulations would then be performed to model the binding of 5-Benzyl-1,2-oxazol-4-amine to these identified targets. For instance, docking studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have successfully predicted their interaction with tubulin, which was later confirmed by in vitro assays. nih.gov

Based on the activities observed for analogous heterocyclic structures, a hypothetical in silico screening of 5-Benzyl-1,2-oxazol-4-amine;hydrochloride might predict a range of potential biological activities. The following table presents a hypothetical prediction of biological activities and the corresponding software or platforms commonly used for such predictions.

| Predicted Biological Activity | In Silico Tool/Platform Example | Key Findings from Analogous Compounds |

| Antimicrobial Activity | PASS (Prediction of Activity Spectra for Substances) | Oxazole derivatives have shown potential antibacterial and antifungal effects. mdpi.com |

| Antioxidant Activity | pkCSM, Protox-II | A 5-Benzyl-1,3,4-oxadiazole-2-thiol derivative was predicted and confirmed to have significant antioxidant and hepatoprotective activity. nih.gov |

| Anticancer Activity | NCI COMPARE Analysis | Triazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, with in silico analysis correlating to tubulin inhibition. nih.gov |

| Enzyme Inhibition (e.g., Acetylcholinesterase) | Molecular Docking (e.g., UCSF Chimera) | Benzylidene oxazolone (B7731731) derivatives have been shown to inhibit human acetylcholinesterase, with docking studies revealing key interactions. nih.gov |

These in silico predictions, while theoretical, provide a valuable starting point for guiding future experimental investigations into the therapeutic potential of 5-Benzyl-1,2-oxazol-4-amine;hydrochloride.

Pharmacological and Biological Activity Research: Mechanistic Insights of 1,2 Oxazole Derivatives

Enzyme Inhibition Studies

Cytochrome P450 (CYP) Isozyme Inhibition (e.g., CYP3A4)

The 1,2-oxazole ring is a heterocyclic motif present in numerous pharmacologically active compounds. As such, understanding the potential for these derivatives to interact with drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily is crucial. CYP3A4, in particular, is a key enzyme responsible for the metabolism of a large proportion of clinically used drugs. nih.gov Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. nih.gov

Research into the inhibitory effects of azole-containing compounds on CYP isozymes is extensive. For instance, azole antifungal agents are known to inhibit CYP3A4 activity in a concentration-dependent manner. amazonaws.com The mechanism of inhibition often involves the nitrogen atom of the azole moiety binding to the heme iron of the cytochrome P450 enzyme, thereby blocking its catalytic activity. researchgate.net

A summary of the inhibitory effects of some azole compounds on CYP3A4 is presented in the table below.

| Compound | CYP Isozyme | Inhibition Metric | Value |

| Chrysin | CYP3A4 | IC₅₀ | 2.5 ± 0.6 µM |

| Chrysin | CYP3A4 | Kᵢ | 2.4 ± 1.0 µM |

| Fluconazole | CYP3A4.16 | Kᵢ | >6-fold higher than wild type |

This table presents data for compounds structurally related to the 1,2-oxazole class to provide context for potential CYP interactions. amazonaws.commdpi.com

Receptor Ligand and Modulator Research

Neuropeptide S (NPS) is a neurotransmitter that modulates various physiological processes, including anxiety, wakefulness, and drug-seeking behaviors, through its interaction with the Neuropeptide S receptor (NPSR). nih.gov Consequently, NPSR antagonists are being investigated as potential therapeutics for substance abuse disorders and other central nervous system conditions. acs.org

The oxazole (B20620) scaffold has emerged as a key structural feature in the development of potent NPSR antagonists. nih.gov Structure-activity relationship (SAR) studies on a series of oxazolo[3,4-a]pyrazine derivatives have provided valuable insights into the molecular determinants of NPSR antagonism. acs.org For these compounds, the oxazole ring is part of a larger fused system, and modifications to various parts of the molecule have been shown to significantly impact antagonist potency. acs.org

For example, in one study, the guanidine (B92328) derivative of an oxazolo[3,4-a]pyrazine compound demonstrated nanomolar activity in vitro. nih.gov Molecular modeling studies suggest that the oxazole moiety and adjacent functionalities can form key interactions within the NPSR binding pocket. acs.org Specifically, substitutions on the ring systems attached to the oxazole core, such as alkyl or benzyl (B1604629) chains, can influence antagonist activity, with some derivatives showing less potency compared to others. acs.org

While direct experimental data for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride as an NPSR antagonist is limited, its core 1,2-oxazole structure with a benzyl substituent is a feature shared with some compounds in this class of antagonists. The antagonist properties of several oxazolo[3,4-a]pyrazine derivatives are summarized below.

| Compound | Assay | Parameter | Value |

| Compound 1 | Inhibition of NPS stimulatory effects | pKB | 8.12 |

| Compound 16 | Inhibition of NPS stimulatory effects | pKB | 7.38 |

| Compound 21 | Inhibition of NPS stimulatory effects | pKB | 7.82 |

| Compound 1 | NPS concentration-response shift | pA₂ | 7.82 (7.40–8.24) |

| Compound 16 | NPS concentration-response shift | pA₂ | 7.10 (6.65–7.55) |

| Compound 21 | NPS concentration-response shift | pA₂ | 7.59 (7.08–8.10) |

Data from a study on oxazolo[3,4-a]pyrazine derivatives, highlighting the role of the oxazole core in NPSR antagonism. nih.gov

The endothelin system, comprising endothelins and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Antagonists of the endothelin receptors are of therapeutic interest for various cardiovascular diseases. Research has shown that heterocyclic structures, including azoles, can serve as scaffolds for potent endothelin receptor antagonists. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. frontiersin.org PPARs exist as three subtypes: PPARα, PPARβ/δ, and PPARγ. frontiersin.org Agonists of these receptors have therapeutic applications in treating metabolic disorders such as dyslipidemia and type 2 diabetes. nih.gov

The oxazole ring is a feature in some compounds designed as PPAR agonists. nih.govnih.gov For example, α-alkoxy arylpropanoic acids containing a 2-phenyloxazole-4-yl-alkyl moiety have been identified as potent activators of PPARγ with moderate PPARα activity. nih.gov In the pursuit of more selective agents, modifications to the oxazole-containing scaffold have been explored. Bioisosteric replacement of the oxazole ring with a flexible lipophilic tail in one series of compounds led to the development of selective PPARα agonists. researchgate.net

Antiproliferative and Anti-tumor Activity Investigations (Preclinical Models)

The 1,2-oxazole scaffold is a constituent of various compounds that have demonstrated significant antiproliferative and anti-tumor activities in preclinical cancer models. nih.gov These derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, interference with DNA topoisomerase, and modulation of protein kinases. benthamscience.com

While specific antiproliferative data for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride is not extensively reported, research on structurally related compounds provides insights into the potential anticancer activity of this chemical class. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share the benzyl motif, have been synthesized and shown to inhibit cancer cell growth, with some compounds exhibiting IC₅₀ values in the nanomolar range against breast cancer cell lines. nih.gov In another study, benzoxazole (B165842) derivatives, which also contain a five-membered heterocyclic ring with nitrogen and oxygen, displayed growth inhibitory activities against liver and breast cancer cell lines. nih.gov

The antiproliferative activity of various oxazole-containing compounds is summarized in the table below.

| Compound Class | Cancer Cell Line | Activity Metric | Value |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (13e) | MCF-7 (Breast) | IC₅₀ | 46 nM |

| Benzoxazole derivative (12l) | HepG2 (Liver) | IC₅₀ | 10.50 µM |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | IC₅₀ | 15.21 µM |

| Benzoylthieno[2-3-b]pyridine (5a) | HCT116 (Colon) | Growth Inhibition | >85% |

| Benzoylthieno[2-3-b]pyridine (5a) | MDA-MB-231 (Breast) | Growth Inhibition | >85% |

This table presents data for compounds with structural similarities to 5-Benzyl-1,2-oxazol-4-amine, illustrating the potential for antiproliferative activity. nih.govnih.govnih.gov

A common mechanism through which antiproliferative compounds exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov Several studies on oxazole and benzoxazole derivatives have demonstrated their ability to modulate these cellular processes in cancer cells.

For example, certain benzoxazole derivatives have been shown to arrest the cell cycle at the Pre-G1 and G1 phases in liver cancer cells. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by these compounds has been confirmed by assays that measure markers of programmed cell death, such as the externalization of phosphatidylserine (B164497) (Annexin V staining) and the activation of caspases. nih.gov One study found that a potent benzoxazole derivative induced apoptosis in 35.13% of treated liver cancer cells. nih.gov

The pro-apoptotic activity of these compounds is often mediated by the modulation of Bcl-2 family proteins. nih.gov For instance, treatment of cancer cells with an active benzoxazole derivative led to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

The table below summarizes the effects of a representative benzoxazole derivative on cell cycle and apoptosis.

| Compound | Cancer Cell Line | Effect | Observation |

| Benzoxazole derivative (12l) | HepG2 (Liver) | Cell Cycle Arrest | Arrest at Pre-G1 and G1 phases |

| Benzoxazole derivative (12l) | HepG2 (Liver) | Apoptosis Induction | 35.13% apoptotic cells |

| Benzoxazole derivative (12l) | HepG2 (Liver) | Caspase-3 Level | 2.98-fold increase |

| Benzoxazole derivative (12l) | HepG2 (Liver) | BAX Level | 3.40-fold increase |

| Benzoxazole derivative (12l) | HepG2 (Liver) | Bcl-2 Level | 2.12-fold decrease |

Data for a representative benzoxazole derivative, illustrating the potential mechanisms of action for oxazole-containing anticancer agents. nih.gov

No Publicly Available Research Data for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride

Following a comprehensive review of scientific literature and databases, no specific research findings corresponding to the pharmacological and biological activity of the chemical compound “5-Benzyl-1,2-oxazol-4-amine;hydrochloride” were identified. The stringent search parameters, focusing exclusively on this specific molecule, did not yield any published studies that would allow for the creation of an article based on the provided outline.

The requested article structure, which includes detailed sections on the inhibition of tumor cell proliferation, immunomodulatory and anti-inflammatory mechanisms, and antimicrobial activity, requires specific preclinical data from cell line studies, xenograft models, and various in vivo and in vitro assays. Despite extensive searches, no such data for "5-Benzyl-1,2-oxazol-4-amine;hydrochloride" is available in the public domain.

While research exists for other derivatives of 1,2-oxazole and related heterocyclic compounds, the explicit instruction to focus solely on "5-Benzyl-1,2-oxazol-4-amine;hydrochloride" prevents the inclusion of such information. Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the user's strict requirements.

Antimicrobial Activity Studies (Preclinical)

Antifungal Efficacy Against Pathogenic Strains

The 1,2-oxazole scaffold is a core component in the development of new therapeutic agents, with various derivatives demonstrating notable antifungal properties against a range of pathogenic fungi. researchgate.netnih.gov Research into this chemical class has revealed that specific structural modifications can lead to potent activity, sometimes exceeding that of established antifungal drugs. nih.gov

Studies have shown that certain 1,2-oxazole derivatives exhibit strong antibacterial and antifungal activity. researchgate.net For instance, a series of novel azole derivatives incorporating a 1,2,3-triazole moiety were synthesized and evaluated for their in vitro antifungal activity against Candida albicans (C. albicans), including a drug-resistant strain. nih.gov The results were promising, with a majority of the synthesized compounds displaying excellent antifungal effects. nih.gov

Particularly, compounds designated as 4h, 4j, 4l, 4s, and 4w from this series demonstrated superior antifungal activity compared to the widely used drug Fluconazole (FLC) against the standard C. albicans strain SC5314. nih.gov The most potent of these, compound 4s , was selected for further mechanistic studies. It was found to disrupt the integrity of the fungal cell structure, leading to increased cell membrane permeability and subsequent leakage of cellular contents. nih.gov Molecular docking simulations suggest that compound 4s binds effectively with the target enzyme CYP51, a key enzyme in fungal cell membrane biosynthesis, which is a common target for azole antifungals. nih.gov

The minimum inhibitory concentration (MIC₅₀) is a standard measure of antifungal efficacy, representing the concentration of a compound required to inhibit 50% of fungal growth. The data below highlights the efficacy of selected 1,2,3-triazole-containing azole derivatives against C. albicans. nih.gov

| Compound | MIC₅₀ (μg/mL) vs. C. albicans SC5314 | MIC₅₀ (μg/mL) vs. Drug-Resistant C. albicans SC5314-FR |

|---|---|---|

| 4h | 0.76 | 1.52 |

| 4j | 0.76 | 1.52 |

| 4l | 0.76 | 1.52 |

| 4s | 0.53 | 0.76 |

| 4w | 0.76 | 1.52 |

| Fluconazole (FLC) | 1.52 | >97.59 |

Antioxidant Activity Evaluation

Derivatives of the oxazole family have been investigated for their potential as antioxidants, which can counteract cellular damage caused by oxidative stress. researchgate.netorientjchem.org This activity is crucial as oxidative stress is implicated in numerous disease pathologies.

Lipid peroxidation is a key hallmark of a specific type of iron-dependent cell death known as ferroptosis, which is implicated in various diseases, including neurodegenerative conditions. nih.gov A primary strategy to inhibit ferroptosis is through the use of lipophilic radical-trapping antioxidants (RTAs) that prevent the propagation of lipid peroxidation within cell membranes. nih.govnih.gov

Research has led to the design and synthesis of novel oxazole-based RTAs as potent ferroptosis inhibitors. nih.gov These compounds were developed to improve the drug-like and pharmacokinetic properties of earlier ferroptosis inhibitors like ferrostatin-1. By replacing certain chemical groups with isosteric oxazoles, researchers created a series of highly potent inhibitors of lipid peroxidation. nih.govnih.gov This demonstrates the utility of the oxazole scaffold in developing powerful antioxidants that specifically target and block the destructive process of lipid peroxidation. nih.gov

The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of various substances. The activity of specific CYP enzymes, such as CYP1A, can be measured by assessing 7-ethoxyresorufin-O-deethylase (EROD) activity. nih.govnih.gov The modulation of these enzymes is an important area of research.

A study involving a series of synthesized 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their antioxidant potential by measuring their effects on hepatic EROD activity in vitro. nih.gov The results showed that several of the oxazolone (B7731731) compounds could inhibit this enzyme activity. One compound in particular, E3 , demonstrated a remarkable inhibitory effect on microsomal EROD activity. nih.gov

The table below compares the EROD inhibition of the most active oxazolone derivative with the known inhibitor, caffeine. nih.gov

| Compound | Concentration | EROD Activity Inhibition (%) |

|---|---|---|

| E3 | 10⁻³ M | 89% |

| Caffeine (Reference Inhibitor) | 10⁻³ M | 85% |

Reactive oxygen species (ROS) are highly reactive molecules that, when produced in excess, lead to oxidative stress and damage to cellular components like DNA, lipids, and proteins. nih.gov The ability of a compound to reduce ROS production is a direct measure of its antioxidant capacity.

Research into nonpeptidic oxazole-based compounds has shown that they can effectively reduce the production of ROS. researchgate.net In a study assessing the effects of selected oxazoles during oxidative stress, a fluorogenic ROS assay was used to quantify their impact. The results demonstrated that these compounds are capable of mitigating ROS generation, highlighting their potential as protective agents against oxidative damage. acs.org This ROS-scavenging ability is a key component of the antioxidant profile of certain oxazole derivatives. nih.gov

Neurodegenerative Disease Research Context (e.g., Parkinson's, Alzheimer's)

Oxazole-based compounds are being actively explored for their therapeutic potential in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. researchgate.netnih.gov The aggregation of specific proteins, like α-synuclein in Parkinson's, is a central event in the neurodegenerative cascade, making it a key therapeutic target. nih.govfrontiersin.org

The aggregation of the α-synuclein protein is a pathological hallmark of Parkinson's disease. frontiersin.org The dimerization of α-synuclein is considered a critical, rate-limiting step in the formation of larger, toxic aggregates. nih.gov Therefore, inhibiting this initial dimerization process is a promising therapeutic strategy.

Studies have identified nonpeptide, oxazole-based compounds that act as inhibitors of prolyl oligopeptidase (PREP) and can effectively modulate the protein-protein interactions of PREP. researchgate.netacs.org A key finding is that these oxazole derivatives can reduce the dimerization of α-synuclein in a concentration-dependent manner. researchgate.net The effect of these inhibitors on α-synuclein dimerization was shown to be dependent on their interaction with PREP, as the effect was lost in cells lacking the enzyme. acs.org This indicates a specific mechanism of action where the binding of the oxazole ligand to PREP alters its conformational dynamics, thereby preventing it from facilitating the pathological dimerization of α-synuclein. acs.org This research positions oxazole derivatives as promising candidates for developing disease-modifying therapies for Parkinson's disease by targeting the very early stages of protein aggregation. researchgate.net

Enhancement of Protein Phosphatase 2A Activity

No specific data is available for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride.

Behavioral Improvements in Animal Models (e.g., Y-maze, Morris water maze)

No specific data is available for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride.

Biochemical Marker Estimation in Brain Homogenates

No specific data is available for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride.

Blood-Brain Barrier Penetration Studies

No specific data is available for 5-Benzyl-1,2-oxazol-4-amine;hydrochloride.

Structure Activity Relationship Sar Elucidation for 1,2 Oxazole Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 1,2-oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The substitution pattern plays a pivotal role in defining the pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov

The oxazole (B20620) core itself possesses two primary centers susceptible to electrophilic attack, C4 and C5, with C4 generally being more reactive due to the electron-donating effect of the ring oxygen. clockss.org The introduction of electron-donating groups, such as amino or alkoxy moieties, can further activate the oxazole nucleus towards electrophiles. clockss.org Conversely, the placement of electron-withdrawing groups can modulate the electronic properties and reactivity of the ring, influencing its interaction with biological targets.

Studies on various oxazole derivatives have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. For instance, in a series of antimicrobial oxazole compounds, the type and position of substituents on appended aromatic rings were found to be critical for activity against different bacterial strains.

Table 1: Illustrative SAR of Substituted Oxazole Derivatives Against Bacterial Strains

| Compound | R1 | R2 | R3 | Activity (MIC in µg/mL) vs. S. aureus |

|---|---|---|---|---|

| A | Phenyl | H | CH₃ | 16 |

| B | 4-Chlorophenyl | H | CH₃ | 8 |

| C | Phenyl | NO₂ | CH₃ | 32 |

| D | 4-Chlorophenyl | NO₂ | CH₃ | 16 |

Note: This table is a representative example based on general SAR principles for oxazole derivatives and does not represent data for 5-Benzyl-1,2-oxazol-4-amine specifically.

Role of the Benzyl (B1604629) Moiety and its Substitutions on Activity

The benzyl group at the C5 position of the 1,2-oxazole ring is a significant structural feature that can profoundly influence the compound's biological activity. This moiety can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions. The flexibility of the benzyl group allows it to adopt different conformations, which can be crucial for optimal binding to a receptor or enzyme active site.

In studies of related heterocyclic compounds, the presence of a benzyl group has been linked to enhanced potency. mdpi.com Modifications to the phenyl ring of the benzyl moiety offer a straightforward strategy for optimizing activity. The introduction of substituents on this ring can alter the compound's steric, electronic, and hydrophobic properties.

For example, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions (ortho, meta, para) of the phenyl ring can fine-tune the molecule's interaction with its target. Research on other benzyl-substituted heterocyclic scaffolds has shown that such modifications can lead to significant improvements in activity and selectivity. mdpi.com

Table 2: Predicted Impact of Benzyl Ring Substitution on Biological Activity

| Substitution on Benzyl Ring | Predicted Effect on Potency | Rationale |

|---|---|---|

| None (H) | Baseline | Reference compound |

| 4-Chloro (p-Cl) | Potential Increase | Enhances hydrophobicity, potential for halogen bonding. |

| 4-Methoxy (p-OCH₃) | Variable | May increase polarity and hydrogen bonding capability. |

| 4-Nitro (p-NO₂) | Potential Decrease | Strong electron-withdrawing effect may be unfavorable for binding. |

| 3,4-Dichloro | Potential Increase | Increased lipophilicity and potential for multiple interactions. |

Note: This table is based on general medicinal chemistry principles and SAR trends observed in related compound series.

Importance of the Amine Functionality

The amine group at the C4 position of the 1,2-oxazole ring is a key determinant of biological activity. This functional group can act as a hydrogen bond donor, which is a critical interaction for the binding of small molecules to many biological macromolecules like proteins and nucleic acids. The basic nature of the amine group also means it can exist in a protonated state at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.

SAR studies on related amino-substituted heterocyclic compounds have consistently highlighted the importance of the amino group for potency. nih.gov In many cases, replacement of the amine with other functional groups, or even shifting its position on the ring, leads to a dramatic loss of activity. This underscores the specific role of the C4-amine in molecular recognition. Furthermore, the introduction of an amine group can enhance the water solubility of a compound, which is a favorable property for drug candidates.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a significant role in the biological activity of chiral 1,2-oxazole derivatives. If a substituent on the oxazole ring or its side chains creates a stereocenter, the resulting enantiomers can exhibit different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

The synthesis of chiral 1,2-oxazole derivatives has been a subject of research, with methods developed to produce enantiomerically pure compounds. beilstein-journals.org For instance, if the benzyl group at the C5 position were to be substituted in a way that creates a chiral center, it would be expected that the (R)- and (S)-enantiomers would have different biological profiles. One enantiomer may fit optimally into the binding site of a target protein, while the other may bind with lower affinity or not at all. Therefore, the evaluation of individual stereoisomers is a critical step in the drug discovery process for chiral 1,2-oxazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug design process.

For 1,2-oxazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

A typical QSAR study on a series of antimicrobial benzoxazole (B165842) derivatives revealed that thermodynamic properties, such as the standard Gibbs free energy, and electronic properties, like electronic energy and HOMO (Highest Occupied Molecular Orbital) energy, were significant contributors to the antibacterial activity. Such models suggest that substituting the ring system with electron-withdrawing groups could be favorable for enhancing antibacterial potency.

These predictive models provide valuable insights into the key structural requirements for biological activity and can guide the design of new 5-Benzyl-1,2-oxazol-4-amine analogs with improved potency and selectivity. nih.gov

Advanced Methodological Applications and Research Prospects

5-Benzyl-1,2-oxazol-4-amine;hydrochloride as a Building Block in Complex Chemical Synthesis

The strategic placement of reactive functional groups makes 5-Benzyl-1,2-oxazol-4-amine;hydrochloride an exemplary building block for constructing more elaborate molecular architectures. The primary amine at the C4 position is a key handle for a multitude of chemical transformations, enabling its incorporation into larger, multifunctional systems.

The amino group can readily undergo acylation, alkylation, arylation, and condensation reactions. For instance, reaction with various acyl chlorides or carboxylic acids can produce a library of amide derivatives. These reactions are fundamental in medicinal chemistry for probing structure-activity relationships (SAR). tandfonline.com Similarly, the amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines or serve as intermediates for the synthesis of other heterocyclic systems. The synthesis of fused pyrazole (B372694) derivatives, for example, often utilizes aminopyrazole precursors in condensation reactions with bielectrophilic moieties. beilstein-journals.org This highlights the potential of using 5-Benzyl-1,2-oxazol-4-amine in analogous strategies to create novel fused oxazole (B20620) systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

Moreover, the amine functionality allows for its use in multicomponent reactions, which are highly efficient processes for generating molecular diversity. The versatility of amino-functionalized heterocycles as precursors is well-documented, enabling the synthesis of complex structures in a single step. nih.gov The benzyl (B1604629) group at the C5 position also offers opportunities for modification, such as aromatic substitution on the phenyl ring or oxidation of the methylene (B1212753) bridge, further expanding the synthetic possibilities.

| Reaction Type | Reagent/Catalyst | Potential Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acyl Halides, Carboxylic Acids | Amides | SAR studies, functional materials |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Modulation of physicochemical properties |

| Condensation | Aldehydes/Ketones | Schiff Bases (Imines) | Intermediates for other heterocycles |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary Amines | Stable linkages in drug discovery |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | N-Aryl Amines | Access to diverse diarylamine structures |

Chemical Derivatization for Analytical and Bioconjugation Purposes

The primary amine of 5-Benzyl-1,2-oxazol-4-amine is a prime target for chemical derivatization, a process used to attach a specific label or tag to a molecule for analytical detection or to link it to a larger biomolecule.

For analytical applications, the amine can be reacted with fluorescent tagging reagents to create derivatives that are easily detectable at low concentrations. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) are commonly used to derivatize primary amines for analysis by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govnih.gov This strategy allows for the sensitive quantification of the parent molecule or its metabolites in complex biological matrices. The derivatization process is typically rapid and occurs under mild, often alkaline, conditions. nih.govnih.gov

In the field of bioconjugation, the amine group provides a site for covalently linking the oxazole scaffold to biomolecules such as peptides, proteins, or nucleic acids. nih.govresearchgate.net This can be achieved by reacting the amine with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates, which are common functional groups on commercial bioconjugation linkers. Such conjugation can impart new properties to the biomolecule, for instance, by introducing a pharmacologically active small molecule or a biophysical probe. Strategically conjugating amino acid fragments with bioactive heterocycles has been shown to enhance desirable features like bioavailability, stability, and cell permeability. researchgate.net This makes 5-Benzyl-1,2-oxazol-4-amine an attractive candidate for creating novel peptide-drug conjugates or targeted therapeutic agents.

| Purpose | Reagent Class | Example Reagent | Resulting Linkage |

|---|---|---|---|

| Fluorescence Labeling | Fluorogenic Reagents | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | N-Substituted Aminobenzoxadiazole |

| Peptide/Protein Conjugation | Activated Esters | N-Hydroxysuccinimide (NHS) Ester | Amide Bond |

| Surface Immobilization | Isothiocyanates | Fluorescein isothiocyanate (FITC) | Thiourea Linkage |

| Click Chemistry Handle | Alkyne/Azide (B81097) Reagents | Azido-acetic acid NHS ester | Amide bond with terminal azide |

Fragment-Based Drug Discovery Approaches with 1,2-Oxazole Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

The 1,2-oxazole ring is an excellent scaffold for FBDD due to its favorable properties. It is a five-membered aromatic heterocycle that is metabolically stable and possesses a dipole moment, enabling it to participate in hydrogen bonding and other non-covalent interactions with protein targets. tandfonline.comsemanticscholar.org Its rigid structure provides a well-defined vector for substituents, which helps in understanding structure-activity relationships during the fragment optimization process.

5-Benzyl-1,2-oxazol-4-amine can be viewed as an elaborated fragment. The 1,2-oxazole core acts as the central scaffold, the 4-amino group serves as a hydrogen bond donor and a vector for growth, and the 5-benzyl group can occupy a hydrophobic pocket in a target's binding site. In an FBDD campaign, this molecule or its core scaffold could be screened against a target protein. If binding is detected, medicinal chemists can use several strategies to improve affinity, such as growing the fragment by adding functional groups to the amine, linking it to another fragment that binds nearby, or merging it with an overlapping fragment. nih.gov The versatility of the oxazole moiety makes it a valuable template for developing novel therapeutic agents through such approaches. nih.gov

| Property | Relevance in FBDD |

|---|---|

| Low Molecular Weight | High ligand efficiency, good starting point for optimization. |

| Rigid Aromatic Core | Reduces entropic penalty upon binding; provides defined vectors for substituents. |

| Hydrogen Bonding Capacity | Nitrogen and oxygen atoms can act as hydrogen bond acceptors, crucial for target recognition. |

| Metabolic Stability | The aromatic ring is generally resistant to metabolic degradation. |

| Synthetic Tractability | Well-established synthetic routes allow for rapid generation of analogues. nih.gov |

Development of Molecular Hybrids Incorporating the 1,2-Oxazole Ring

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (bioactive moieties) into a single molecule. ijariit.com The goal is to create a new chemical entity with an improved activity profile, potentially targeting multiple biological pathways or exhibiting synergistic effects. nih.gov

The 1,2-oxazole ring is a popular component in the design of molecular hybrids due to its broad spectrum of biological activities and favorable physicochemical properties. nih.govnih.gov It can be linked to other heterocyclic systems or pharmacophores to generate novel therapeutic agents. For example, hybrids combining isoxazole (B147169) with quinazolinone, triazole, or even another oxazole ring have been synthesized and evaluated for various biological activities, including anticancer effects. ijariit.comnih.gov

Starting with 5-Benzyl-1,2-oxazol-4-amine, a variety of molecular hybrids can be envisioned. The 4-amino group is the most convenient point for connection. It can be used to form a stable amide or sulfonamide linkage with another pharmacophore that contains a carboxylic or sulfonic acid group, respectively. Alternatively, it can be used to construct a linker that connects to a second bioactive scaffold. For instance, condensing the amine with a carbaldehyde-substituted heterocycle, such as a quinoline (B57606) or indole (B1671886) derivative, would yield a hybrid molecule where the two ring systems are joined by an imine or amine bridge. mdpi.com This approach allows for the systematic exploration of new chemical space and the potential discovery of drugs with novel mechanisms of action. ijariit.com

| Linked Pharmacophore | Type of Linkage | Potential Therapeutic Area |

|---|---|---|

| Quinoline | Amide, Amine | Anticancer, Antimalarial |

| Triazole | Amide, Schiff Base | Antifungal, Anticancer |

| Sulfonamide Moiety | Sulfonamide | Antibacterial, Carbonic Anhydrase Inhibition |

| Indole | Amine, Methylene Bridge | Anticancer, Antimicrobial |

Future Directions in the Design and Synthesis of Novel 1,2-Oxazole Derivatives

The field of oxazole chemistry continues to evolve, driven by the demand for new therapeutic agents and functional materials. nih.gov Future research involving derivatives of 5-Benzyl-1,2-oxazol-4-amine and related compounds is likely to focus on several key areas.

First, the development of more efficient and sustainable synthetic methods remains a priority. This includes the use of novel catalysts, microwave-assisted synthesis, and green chemistry approaches to reduce waste and improve yields. semanticscholar.org For example, recent advances in palladium-catalyzed direct arylation reactions provide powerful tools for modifying the oxazole core. organic-chemistry.org

Second, there is a continuous need to expand the chemical diversity of oxazole libraries. This involves exploring new substitution patterns and creating more complex, three-dimensional structures. The use of multicomponent reactions and diversity-oriented synthesis will be crucial in this endeavor.

Third, the biological applications of oxazoles will continue to be a major focus. nih.govresearchgate.net While oxazoles are known for a wide range of activities, there is still significant potential to explore new therapeutic targets. tandfonline.comresearchgate.net This includes designing derivatives for diseases with unmet medical needs, such as neurodegenerative disorders and emerging infectious diseases. The structure-activity relationship studies of newly synthesized compounds will provide valuable insights for the rational design of more potent and selective molecules. tandfonline.com

Finally, the application of computational chemistry and artificial intelligence in drug design will accelerate the discovery of new oxazole-based compounds. In silico screening, molecular docking, and predictive modeling can help prioritize synthetic targets and guide the optimization of lead compounds, making the drug discovery process more efficient and cost-effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.